
(1R)-1-(2-methylphenyl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(2-Methylphenyl)-1-propanol is an organic compound that belongs to the class of secondary alcohols It is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is also bonded to a phenyl group and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Methylphenyl)-1-propanol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, ®-1-(2-Methylphenyl)-1-propanone, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of ®-1-(2-Methylphenyl)-1-propanol may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. This method is advantageous due to its scalability and efficiency in producing high yields of the desired alcohol.
Análisis De Reacciones Químicas
Types of Reactions
®-1-(2-Methylphenyl)-1-propanol undergoes various chemical reactions, including:
Oxidation: The alcohol can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to form hydrocarbons using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acidic conditions or potassium permanganate in basic conditions.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: ®-1-(2-Methylphenyl)-1-propanone or ®-1-(2-Methylphenyl)-1-propanoic acid.
Reduction: Hydrocarbons such as ®-1-(2-Methylphenyl)-propane.
Substitution: ®-1-(2-Methylphenyl)-1-chloropropane.
Aplicaciones Científicas De Investigación
®-1-(2-Methylphenyl)-1-propanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alcohols.
Industry: The compound is used in the production of fragrances and flavors due to its pleasant aroma.
Mecanismo De Acción
The mechanism of action of ®-1-(2-Methylphenyl)-1-propanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the phenyl group can engage in hydrophobic interactions with other molecules, affecting the compound’s overall bioactivity.
Comparación Con Compuestos Similares
Similar Compounds
(S)-1-(2-Methylphenyl)-1-propanol: The enantiomer of ®-1-(2-Methylphenyl)-1-propanol with similar chemical properties but different biological activity.
1-Phenyl-1-propanol: Lacks the methyl group on the phenyl ring, resulting in different reactivity and applications.
2-Phenyl-2-propanol: Has the hydroxyl group on a different carbon, leading to distinct chemical behavior.
Uniqueness
®-1-(2-Methylphenyl)-1-propanol is unique due to its specific stereochemistry, which can result in different biological activities compared to its enantiomer or other similar compounds. This stereochemistry can influence the compound’s interaction with chiral environments, such as enzymes and receptors, making it valuable in asymmetric synthesis and drug development.
Propiedades
Número CAS |
126624-06-4 |
|---|---|
Fórmula molecular |
C10H14O |
Peso molecular |
150.22 g/mol |
Nombre IUPAC |
(1R)-1-(2-methylphenyl)propan-1-ol |
InChI |
InChI=1S/C10H14O/c1-3-10(11)9-7-5-4-6-8(9)2/h4-7,10-11H,3H2,1-2H3/t10-/m1/s1 |
Clave InChI |
BYEMOPAVGULHAT-SNVBAGLBSA-N |
SMILES |
CCC(C1=CC=CC=C1C)O |
SMILES isomérico |
CC[C@H](C1=CC=CC=C1C)O |
SMILES canónico |
CCC(C1=CC=CC=C1C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



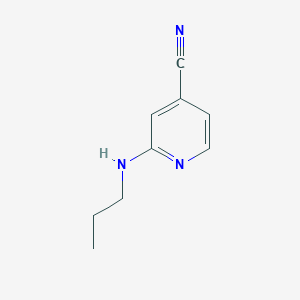
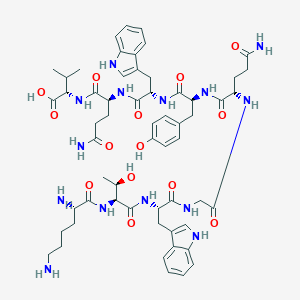
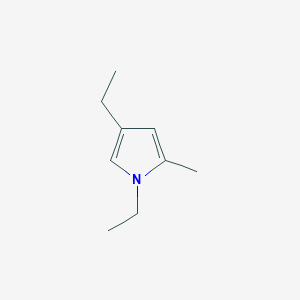
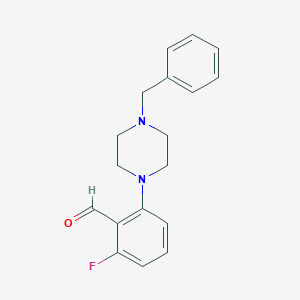
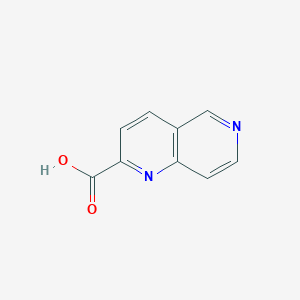
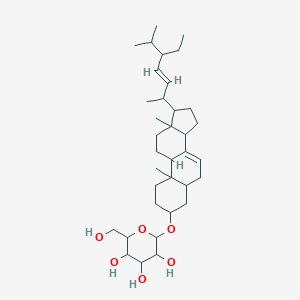
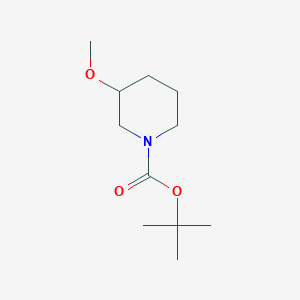
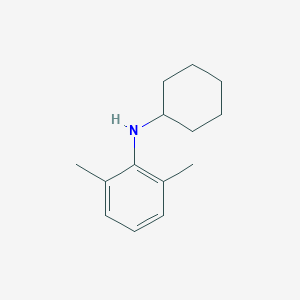

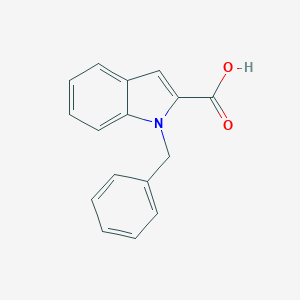
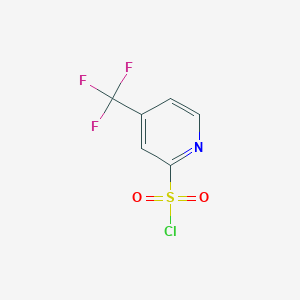
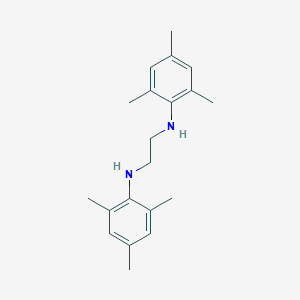
![5H-Imidazo[5,1-a]isoindole](/img/structure/B174278.png)
